N-Formyl-cis-4-(thymin-1-yl)-D-prolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl-cis-4-(thymin-1-yl)-D-prolinol is a synthetic compound that incorporates a thymine base linked to a prolinol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-cis-4-(thymin-1-yl)-D-prolinol typically involves the following steps:
Formation of the Thymine Derivative: Thymine is first modified to introduce a reactive group that can link to the prolinol moiety.
Coupling Reaction: The modified thymine is then coupled with cis-4-(hydroxy)-D-prolinol under specific conditions, such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formylation: The final step involves the formylation of the amino group to yield this compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, possibly using automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
N-Formyl-cis-4-(thymin-1-yl)-D-prolinol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the formyl group or other functional groups.
Substitution: The thymine base or the prolinol moiety can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles under various conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-formylated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in studies of DNA interactions due to the presence of the thymine base.
Industry: Could be used in the production of specialized materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Formyl-cis-4-(thymin-1-yl)-D-prolinol would depend on its specific interactions with molecular targets. The thymine base may interact with nucleic acids, while the prolinol moiety could influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-Formyl-cis-4-(uracil-1-yl)-D-prolinol: Similar structure but with uracil instead of thymine.
N-Formyl-cis-4-(cytosin-1-yl)-D-prolinol: Contains cytosine instead of thymine.
N-Formyl-cis-4-(adenin-1-yl)-D-prolinol: Contains adenine instead of thymine.
Uniqueness
N-Formyl-cis-4-(thymin-1-yl)-D-prolinol is unique due to the presence of the thymine base, which may confer specific binding properties and reactivity compared to other nucleobase-containing compounds.
Properties
CAS No. |
121330-18-5 |
---|---|
Molecular Formula |
C11H15N3O4 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(2R,4R)-2-(hydroxymethyl)-4-(5-methyl-2,4-dioxopyrimidin-1-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C11H15N3O4/c1-7-3-14(11(18)12-10(7)17)8-2-9(5-15)13(4-8)6-16/h3,6,8-9,15H,2,4-5H2,1H3,(H,12,17,18)/t8-,9-/m1/s1 |
InChI Key |
ICRWAWAPFGBVMI-RKDXNWHRSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H](N(C2)C=O)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(N(C2)C=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.